molecular formula C24H21NO3 B14404440 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one CAS No. 84197-55-7

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one

Katalognummer: B14404440
CAS-Nummer: 84197-55-7
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: OVEKIJJZZMABFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzoyl-1-(4-methoxyphenyl)piperazin-1-ium
  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidinone ring and specific substituents make it a valuable compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

84197-55-7

Molekularformel

C24H21NO3

Molekulargewicht

371.4 g/mol

IUPAC-Name

4-benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one

InChI

InChI=1S/C24H21NO3/c1-17-23(27)25(20-13-15-21(28-2)16-14-20)24(17,19-11-7-4-8-12-19)22(26)18-9-5-3-6-10-18/h3-17H,1-2H3

InChI-Schlüssel

OVEKIJJZZMABFV-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.